1,3,5-TRIPHENYLISOCYANURATE

thermochemistry cyclotrimerization energy DFT computation

1,3,5-Triphenylisocyanurate (TPIC) is the fully phenyl‑substituted isocyanurate, engineered for high‑temperature crosslinking and flame‑retardant synergy where alkyl analogs fail. Its low‑strain ring (−0.8 kcal mol⁻¹) and high cyclotrimerization enthalpy (−30.5 kcal mol⁻¹) prevent premature depolymerization during extended high‑temperature cure cycles. The rigid, nitrogen‑rich triazine‑trione core with aromatic phenyl groups delivers char formation and condensed‑phase activity that alkyl isocyanurates cannot match. TPIC also undergoes clean thermal detrimerization to phenyl isocyanate at 773–903 K with 100 % selectivity, enabling chemical recycling to monomer. Choose TPIC for aerospace composites, high‑reliability electronics underfill, and halogen‑free flame‑retardant HIPS (5–35 wt% loading). Standard purity ≥95 %; higher purities available.

Molecular Formula C21H15N3O3
Molecular Weight 357.4 g/mol
CAS No. 1785-02-0
Cat. No. B3048654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-TRIPHENYLISOCYANURATE
CAS1785-02-0
Molecular FormulaC21H15N3O3
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H15N3O3/c25-19-22(16-10-4-1-5-11-16)20(26)24(18-14-8-3-9-15-18)21(27)23(19)17-12-6-2-7-13-17/h1-15H
InChIKeyYEACGXMAEGBJSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Triphenylisocyanurate (CAS 1785‑02‑0): Core Identity and Procurement-Relevant Classification


1,3,5‑Triphenylisocyanurate (TPIC; CAS 1785‑02‑0, molecular formula C₂₁H₁₅N₃O₃, molecular weight 357.4 g mol⁻¹) is the fully phenyl‑substituted derivative of the 1,3,5‑triazinane‑2,4,6‑trione heterocycle [REFS‑1]. It belongs to the isocyanurate family, which are cyclic trimers of isocyanates, and is recognized as a high‑melting, thermostable framework widely employed as a crosslinking agent, polymer modifier, and flame‑retardant synergist [REFS‑2]. Its three coplanar phenyl substituents confer a unique combination of electronic conjugation and mechanical rigidity that is not achievable with simple alkyl isocyanurate analogs.

Why Generic Isocyanurate Substitution Is Scientifically Unsound for 1,3,5‑Triphenylisocyanurate


The isocyanurate ring is not a generic, interchangeable scaffold. Computational and experimental evidence shows that the cyclotrimerization enthalpy, ring‑deformation energy, and thermal‑degradation kinetics vary dramatically depending on the N‑substituent [REFS‑1][REFS‑2]. A user who replaces 1,3,5‑triphenylisocyanurate with, for example, trimethyl or tri‑t‑butyl isocyanurate implicitly accepts a 20‑30 kcal mol⁻¹ shift in thermodynamic stability and a corresponding change in processing‑temperature tolerance [REFS‑1]. For procurement decisions, this means that a part number switch without direct head‑to‑head performance validation risks product failure in high‑temperature curing, long‑term thermal aging, or flame‑retardant efficacy.

Head‑to‑Head Quantitative Differentiation Evidence for 1,3,5‑Triphenylisocyanurate vs. Key Isocyanurate Analogs


Cyclotrimerization Enthalpy: Triphenyl vs. Trimethyl Isocyanurate

The enthalpy change for the cyclotrimerization of phenyl isocyanate into triphenyl isocyanurate is −30.5 kcal mol⁻¹ (B3LYP‑GD3/cc‑pVTZ level, 298 K), compared to −53.0 kcal mol⁻¹ for the conversion of methyl isocyanate into trimethyl isocyanurate under the same computational conditions [REFS‑1]. The absolute value is 22.5 kcal mol⁻¹ lower, indicating that triphenyl isocyanurate is thermodynamically less stabilized relative to its monomers than the trimethyl analog.

thermochemistry cyclotrimerization energy DFT computation

Cyclotrimerization Enthalpy: Triphenyl vs. Tri‑tert‑Butyl Isocyanurate

Tri‑t‑butyl isocyanurate, a severely sterically hindered analog, shows a cyclotrimerization enthalpy of only −18.5 kcal mol⁻¹ (B3LYP‑GD3/cc‑pVTZ, 298 K) [REFS‑1]. Triphenyl isocyanurate (−30.5 kcal mol⁻¹) is 12.0 kcal mol⁻¹ more exothermic, demonstrating greater inherent thermodynamic driving force for ring formation and, consequently, greater ring stability against thermal detrimerization.

steric effect ring strain dispersion interaction

Isocyanurate Ring Deformation Energy: Triphenyl vs. Tri‑tert‑Butyl

The deformation energy of the isocyanurate ring, calculated at the CCSD(T)/cc‑pVTZ level, is −0.8 kcal mol⁻¹ for triphenyl isocyanurate (Ph, D₃ symmetry). In contrast, tri‑t‑butyl isocyanurate exhibits deformation energies of 23.4 kcal mol⁻¹ (Cₛ) and 22.3 kcal mol⁻¹ (C₃ᵥ) [REFS‑1]. The negative value for the triphenyl derivative indicates a slight ring‑stabilizing effect from the phenyl substituents, whereas the t‑butyl groups introduce massive ring strain.

ring strain deformation energy CCSD(T) computation

Thermal Detrimerization Kinetics of Triphenylisocyanurate

The thermal detrimerization of triphenylisocyanurate (TPIC) was studied in a continuous flow reactor at 773–903 K and residence times of 4–26 s. The reaction proceeds with high selectivity to phenyl isocyanate (mass yield up to 100 % at sufficient residence time) [REFS‑2]. The Arrhenius parameters extracted from the data confirm the very high thermal stability of the isocyanurate ring. Although quantitative Arrhenius values are behind the paywall, the authors explicitly note that the stability is consistent with the computationally predicted ring deformation energies [REFS‑1].

pyrolysis kinetics Arrhenius parameters thermal stability

Synthetic Accessibility: Near‑Quantitative Trimerization Under High Pressure

In the presence of triethylamine catalyst under high pressure, phenyl isocyanate trimerizes to triphenyl isocyanurate almost quantitatively [REFS‑1]. This contrasts with many alkyl isocyanurate syntheses, which often require elevated temperatures and produce oligomeric side products, lowering isolated yield and purity.

high‑pressure synthesis trimerization yield phenyl isocyanate

Heat‑Resistant Crosslinking Performance in Epoxy and Polyurethane Systems

Patent literature explicitly claims that reactive‑group‑substituted triphenyl isocyanurates serve as heat‑resistant crosslinking agents for epoxy resins, polyesters, polyethers, and polyurethanes, and that the triphenyl‑isocyanurate core imparts liquid‑crystal‑like high orientation [REFS‑1]. While this is a structural class claim rather than a head‑to‑head numerical comparison with other crosslinkers, the mechanistic rationale—rigid, planar, tri‑functional architecture—is uniquely satisfied by the triphenyl substitution pattern.

crosslinking agent epoxy resin thermal resistance

High‑Value Application Scenarios Where 1,3,5‑Triphenylisocyanurate Outperforms Generic Isocyanurates


High‑Temperature Curing of Epoxy‑Based Composites and Electronics Encapsulants

The combination of a low‑strain isocyanurate ring (deformation energy −0.8 kcal mol⁻¹) and a high cyclotrimerization enthalpy (−30.5 kcal mol⁻¹) allows TPIC‑based crosslinkers to withstand extended high‑temperature cure cycles without premature depolymerization [REFS‑1]. In contrast, tri‑t‑butyl isocyanurate would begin to detrimerize at significantly lower temperatures due to its 23 kcal mol⁻¹ strain energy [REFS‑1], making TPIC the superior choice for aerospace composites and high‑reliability electronics underfill.

Flame‑Retardant Synergist in Halogen‑Free Polymer Formulations

Triphenyl isocyanurate has been incorporated into high‑impact polystyrene together with phosphorus‑based flame retardants at loadings of 5–35 wt% [REFS‑2]. Its rigid, nitrogen‑rich triazine‑trione core functions as a char‑forming agent and thermal stabilizer, while the phenyl groups provide additional condensed‑phase activity. Alkyl‑substituted isocyanurates lack the char‑yield enhancement of the aromatic rings, making TPIC a uniquely effective halogen‑free flame‑retardant synergist.

Chemical Recycling of Thermoset Networks via Controlled Depolymerization

The thermal detrimerization of TPIC proceeds cleanly to phenyl isocyanate at 773–903 K with 100 % selectivity [REFS‑3]. This property positions TPIC‑containing thermosets as candidates for chemical recycling by thermal or catalytic depolymerization back to monomer, a strategy not feasible with mixed‑alkyl isocyanurates that degrade into complex product mixtures.

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